molecular formula C15H13Cl2N3 B13720495 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride CAS No. 1171022-53-9

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride

Cat. No.: B13720495
CAS No.: 1171022-53-9
M. Wt: 306.2 g/mol
InChI Key: ACJORHCPBLRSKZ-UHFFFAOYSA-N
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Description

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride is a quinoline derivative synthesized via the reaction of 4,7-dichloroquinoline with hydrazine hydrate, forming 7-chlorohydrazinylquinoline intermediate (compound 2), which subsequently reacts with heteroaromatic aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde or 1,3-diphenylpyrazole-4-carbaldehyde derivatives) to yield hydrazone-linked products (compounds 4a–f) .

Properties

CAS No.

1171022-53-9

Molecular Formula

C15H13Cl2N3

Molecular Weight

306.2 g/mol

IUPAC Name

(7-chloro-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C15H12ClN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H

InChI Key

ACJORHCPBLRSKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)NN.Cl

Origin of Product

United States

Preparation Methods

Preparation of the Quinoline Core

The quinoline scaffold is typically synthesized via condensation reactions involving anilines and β-ketoesters or related precursors under acidic conditions.

  • Starting from 7-chloroaniline , condensation with ethyl acetoacetate or similar β-ketoesters in the presence of polyphosphoric acid (PPA) or acetic acid leads to the formation of hydroxyquinoline intermediates.
  • Chlorination at the 7-position can be achieved by treating hydroxyquinoline intermediates with phosphorus oxychloride (POCl3), yielding 7-chloroquinoline derivatives in high yields.

Introduction of the Hydrazino Group

The critical step for introducing the hydrazino group at the 2-position involves nucleophilic substitution or hydrazone formation:

  • The 2-position of the quinoline ring, activated by the presence of the chlorine substituent, undergoes nucleophilic substitution with hydrazine hydrate or hydrazine derivatives to replace the 2-chloro substituent with a hydrazino group.
  • In practice, 2-chloro-3-phenylquinoline is reacted with hydrazine hydrate in ethanol at room temperature to afford the 2-hydrazino derivative in moderate to good yields.

Formation of the Hydrochloride Salt

  • The free base 7-chloro-2-hydrazino-3-phenylquinoline is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ethereal solvents, to improve compound stability and facilitate purification.

Representative Synthetic Scheme

Step Reactants Conditions Product Yield (%) Notes
1 7-chloroaniline + ethyl acetoacetate PPA or acetic acid, heat 7-chloro-3-phenyl-4-hydroxyquinoline High Cyclization step
2 Hydroxyquinoline + POCl3 Reflux 7-chloro-2,3-dichloroquinoline (or 7-chloro-2-chloro-3-phenylquinoline) Quantitative Chlorination at 7-position
3 7-chloro-2-chloro-3-phenylquinoline + hydrazine hydrate Ethanol, room temp 7-chloro-2-hydrazino-3-phenylquinoline 74–87% Nucleophilic substitution
4 Free base + HCl Ethanol or ether This compound High Salt formation

Detailed Reaction Conditions and Notes

  • Cyclization: The initial formation of the quinoline ring typically requires heating at elevated temperatures (e.g., 100–150 °C) under acidic conditions to promote ring closure.
  • Chlorination: Phosphorus oxychloride is used in excess under reflux to ensure complete chlorination at the 7-position; reaction times vary from 2 to 6 hours depending on scale and solvent.
  • Hydrazine substitution: The reaction with hydrazine hydrate is carried out at ambient temperature to avoid side reactions and decomposition, with reaction times from 2 to 24 hours depending on substrate reactivity.
  • Purification: The hydrochloride salt precipitates upon acidification, facilitating isolation by filtration and washing, often yielding a product of >99% purity as confirmed by HPLC.

Supporting Analytical Data

  • Molecular Formula: C15H13Cl2N3
  • Molecular Weight: 306.2 g/mol
  • IUPAC Name: (7-chloro-3-phenylquinolin-2-yl)hydrazine hydrochloride
  • Spectroscopic Data: The compound shows characteristic NMR signals with hydrazino protons typically appearing as broad singlets around 8-9 ppm; aromatic protons resonate between 7-8.5 ppm.
  • Purity: HPLC analysis typically shows >99% purity with retention times around 6.0 minutes under acetonitrile: 0.1% H3PO4 mobile phase.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Conditions Yield References
Quinoline core synthesis Condensation of 7-chloroaniline with β-ketoester 7-chloroaniline, ethyl acetoacetate, PPA Heat, acidic medium High
Chlorination at 7-position Treatment with phosphorus oxychloride Hydroxyquinoline, POCl3 Reflux Quantitative
Hydrazino group introduction Nucleophilic substitution with hydrazine hydrate 2-chloroquinoline derivative, hydrazine hydrate Ethanol, RT 74–87%
Hydrochloride salt formation Acidification with HCl Free base, HCl Room temperature High

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride is its antimicrobial properties. Research has shown that derivatives of quinoline compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several quinoline derivatives, including those similar to this compound. The results indicated that these compounds displayed potent inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

CompoundTarget BacteriaMIC (µg/mL)Standard Drug MIC (µg/mL)
7-Chloro-2-hydrazino-3-phenylS. aureus4–160.125–0.5
Similar quinolone derivativeE. coli1 × 10^-50.5

Antiviral Properties

Quinoline derivatives, including this compound, have been investigated for their antiviral potential. These compounds have shown efficacy against a variety of viral strains, making them promising candidates for antiviral drug development.

Case Study: Inhibition of Viral Activity

In one investigation, quinoline derivatives were tested against viruses such as the herpes simplex virus and human immunodeficiency virus. The results demonstrated that these compounds could inhibit viral replication effectively, suggesting their potential use in treating viral infections .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of quinoline derivatives, including this compound. These compounds have been shown to mitigate neurotoxic effects in various models.

Case Study: Botulinum Toxin Inhibition

Research focused on the ability of certain quinolinol compounds to extend the half-paralysis time in botulinum toxin-intoxicated mouse models. The findings indicated that these compounds could significantly alleviate paralysis symptoms, suggesting their therapeutic relevance for conditions involving neurotoxicity .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical processes that enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing its efficacy.

Synthesis Overview

The compound can be synthesized through a multi-step process involving the chlorination of hydroxyquinolines followed by hydrazine treatment. This method allows for modifications that can enhance its pharmacological properties .

Mechanism of Action

The mechanism of action of 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 3, 7, and/or 8 of the quinoline core. These modifications significantly alter physicochemical properties such as solubility, melting point, and reactivity.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride Cl (C7), Ph (C3), NHNH2 (C2) C15H12Cl2N3 305.18 Precursor for hydrazone derivatives; antimicrobial studies
7-Bromo-2-hydrazino-3-phenylquinoline hydrochloride Br (C7), Ph (C3), NHNH2 (C2) C15H12BrClN3 349.63 Higher molecular weight; potential enhanced bioactivity
2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride Cl (C7), Me (C3, C8), NHNH2 (C2) C11H13Cl2N3 258.15 Reduced steric hindrance; improved solubility
(7-Ethyl-3-methylquinolin-2-yl)hydrazine hydrochloride Et (C7), Me (C3), NHNH2 (C2) C12H16ClN3 237.73 Increased lipophilicity; exploratory drug candidate
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Cl (C7), F (C6), OH (C4), COOEt (C3) C12H9ClFNO3 269.66 Ester functionality; fluorination enhances electronic properties

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